N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide
Overview
Description
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a cyclohexyl group, an indole moiety, and a sulfanylacetamide linkage, making it an interesting subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions . The cyclohexyl group can be introduced via a nucleophilic substitution reaction, while the sulfanylacetamide linkage is formed through a thiol-ene reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by sequential introduction of the cyclohexyl and sulfanylacetamide groups. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfanylacetamide linkage may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide
- N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide
Uniqueness
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject for further research .
Properties
IUPAC Name |
N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-19-11-16(14-9-5-6-10-15(14)19)21-12-17(20)18-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMWUSCNCYXWNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330059 | |
Record name | N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51085519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
450348-59-1 | |
Record name | N-cyclohexyl-2-(1-methylindol-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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